molecular formula C23H19N3O2 B15112113 N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide

カタログ番号: B15112113
分子量: 369.4 g/mol
InChIキー: DDFOWLZWTZEXPI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(4-Methylphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a 4-methylphenyl group and linked to a 2,2-diphenylacetamide moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors where lipophilicity and aromatic interactions are critical.

特性

分子式

C23H19N3O2

分子量

369.4 g/mol

IUPAC名

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C23H19N3O2/c1-16-12-14-19(15-13-16)21-22(26-28-25-21)24-23(27)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3,(H,24,26,27)

InChIキー

DDFOWLZWTZEXPI-UHFFFAOYSA-N

正規SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzonitrile with hydroxylamine to form an amidoxime intermediate. This intermediate then undergoes cyclization with diphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amide or amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

科学的研究の応用

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound 37 (N-(Benzothiazole-2-yl)-2-(2,2-Diphenylacetamide)Acetamide)
  • Core Structure : Benzothiazole replaces the 1,2,5-oxadiazole ring in the target compound.
  • Key Substituents : Retains the 2,2-diphenylacetamide group but lacks the 4-methylphenyl substitution.
  • Implications : The benzothiazole core may enhance electron-withdrawing properties, affecting binding affinity in biological systems.
ANAZF (Aminonitroazofurazan)
  • Core Structure : Contains dual 1,2,5-oxadiazole rings linked by an azo group and a nitro substituent.
  • Key Substituents : Nitro and azo groups introduce high reactivity and instability, contrasting with the target compound’s methylphenyl and amide groups .
  • Applications : Likely used in energetic materials due to nitro/azo functionalities, whereas the target compound’s amide group suggests pharmacological utility.
Excluded Benzothiazole Derivatives (Patent EP3 348 550A1)
  • Examples :
    • N-(6-(N,N-Diethylsulfamoyl)benzothiazole-2-yl)-2,2-diphenylacetamide
    • N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide
  • Structural Differences : Sulfamoyl, nitro, or halogen substituents on the benzothiazole ring contrast with the target’s 4-methylphenyl-oxadiazole core.
  • Patent Significance: These compounds were excluded from the patent claims, emphasizing the novelty of the target’s oxadiazole-methylphenyl combination .

Comparative Data Table

Parameter Target Compound Compound 37 ANAZF Excluded Benzothiazole Derivatives
Core Structure 1,2,5-Oxadiazole Benzothiazole Dual 1,2,5-Oxadiazole + Azo Benzothiazole
Key Substituents 4-Methylphenyl, Diphenylacetamide Diphenylacetamide Nitro, Azo Sulfamoyl, Nitro, Halogen
Synthesis Conditions Not specified RT, 24h (PyBOP/TEA) High-energy conditions likely Varied (excluded from patent)
Stability High (amide + methylphenyl) Moderate (benzothiazole) Low (nitro/azo sensitivity) Variable (depends on substituents)
Potential Applications Pharmaceuticals Pharmaceuticals Energetic materials Pharmaceuticals (prior art)

Research Findings and Implications

Synthetic Accessibility : Compound 37’s room-temperature synthesis contrasts with the likely multi-step protocols required for the target compound’s oxadiazole ring formation.

ANAZF’s nitro/azo groups render it unsuitable for therapeutic use due to instability, whereas the target’s amide group aligns with drug-like properties .

Patent Novelty: The exclusion of benzothiazole derivatives in EP3 348 550A1 underscores the target compound’s structural uniqueness, likely driven by improved efficacy or reduced toxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide, and how is its purity validated?

  • Synthesis : The compound can be synthesized via multi-step reactions, starting with the preparation of the 1,2,5-oxadiazole (furazan) core. A common approach involves coupling 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine with 2,2-diphenylacetyl chloride under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are used, with catalysts such as triethylamine to facilitate amide bond formation .
  • Characterization : Purity is validated using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Structural confirmation employs FT-IR (to confirm amide C=O and oxadiazole ring vibrations), 1H^1 \text{H}-NMR (to resolve aromatic and methyl protons), and mass spectrometry (to verify molecular ion peaks) .

Q. What biological activities are associated with this compound, and how are preliminary assays designed?

  • Bioactivity : Similar acetamide derivatives exhibit antimicrobial, anticancer, and enzyme inhibitory properties. For example, compounds with oxadiazole moieties are explored as kinase inhibitors or receptor modulators due to their planar aromatic structure .
  • Assay Design : Preliminary screens include:

  • Enzyme inhibition: Dose-response studies using purified enzymes (e.g., cyclooxygenase-2) with IC50_{50} calculations.
  • Antimicrobial activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products in the synthesis of this compound?

  • Optimization Strategies :

  • Temperature Control : Lower temperatures (e.g., 273 K) reduce side reactions during amide coupling, as seen in analogous syntheses .
  • Catalyst Selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity for oxadiazole formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) facilitate crystallization .
    • By-Product Analysis : LC-MS and 13C^{13} \text{C}-NMR identify impurities, such as unreacted starting materials or hydrolyzed intermediates .

Q. What structural features influence the compound’s stability and intermolecular interactions?

  • Key Features :

  • The 1,2,5-oxadiazole ring contributes to planarity, enabling π-π stacking with aromatic residues in target proteins.
  • The diphenylacetamide group introduces steric bulk, affecting solubility and crystal packing .
    • Intermolecular Interactions : Hydrogen bonding between the amide N–H and carbonyl oxygen (e.g., R_2$$^2(10) dimer motifs) stabilizes the crystal lattice, as observed in related acetamide derivatives .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • SAR Insights :

  • Oxadiazole Modifications : Replacing the 4-methylphenyl group with electron-withdrawing substituents (e.g., nitro) enhances electrophilicity, improving enzyme binding .
  • Acetamide Variations : Introducing heterocycles (e.g., pyrazole or thiazole) in place of diphenyl groups increases hydrophilicity and bioavailability .
    • Methodology : Computational docking (e.g., AutoDock) predicts binding modes, while in vitro assays validate potency shifts .

Q. How should researchers resolve contradictions in biological activity data across different studies?

  • Root Causes : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration) or compound purity.
  • Resolution Strategies :

  • Standardized Protocols : Replicate assays under identical conditions (e.g., ATP levels in cytotoxicity assays).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

Methodological Resources

  • Synthetic Protocols : Refer to (click chemistry) and (solvent/catalyst optimization).
  • Structural Analysis : (X-ray crystallography) and (hydrogen bonding).
  • Biological Assays : (enzyme inhibition) and (antimicrobial screens).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。